molecular formula C7H4F3N3O B2860785 2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile CAS No. 866474-45-5

2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile

Cat. No.: B2860785
CAS No.: 866474-45-5
M. Wt: 203.124
InChI Key: ORJHOVVSZMQJMK-UHFFFAOYSA-N
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Description

“2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile” is a chemical compound with the CAS Number: 866474-45-5 . It has a molecular weight of 203.12 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H4F3N3O/c8-7(9,10)5-3-4(1-2-11)12-13-6(5)14/h3H,1H2,(H,13,14) . This indicates that the compound has 7 carbon atoms, 4 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 203.12 . The compound’s InChI Code is 1S/C7H4F3N3O/c8-7(9,10)5-3-4(1-2-11)12-13-6(5)14/h3H,1H2,(H,13,14) .

Scientific Research Applications

Synthesis and Molecular Docking

  • Synthesis of Novel Pyridine Derivatives : Research has led to the development of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. These compounds were synthesized using various starting materials and methods, demonstrating moderate to good binding energies in molecular docking screenings towards specific target proteins (Flefel et al., 2018).

Chemical Structure Analysis

  • Structure Elucidation of Complex Compounds : The compound OR-1746, a product of cyclocondensation containing clusters of protonated and unprotonated nitrogens, had its structure fully elucidated using advanced NMR techniques. This study showcases the complexity and precision involved in determining the chemical structures of novel compounds (Pollesello & Nore, 2003).

Synthesis and Characterization

  • Development of Pyridazinone Derivatives : A comprehensive route for the synthesis of a novel class of pyridazin-3-one derivatives has been established, highlighting the versatility and potential of these compounds for further pharmaceutical and chemical applications (Ibrahim & Behbehani, 2014).

Antimicrobial and Anticancer Activities

  • Evaluation of Antimicrobial and Antitumor Activities : Compounds derived from pyridine-3-carbonitrile were synthesized and tested for their antibacterial and antitumor activities, showcasing the potential therapeutic applications of these novel compounds (Elewa et al., 2021).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Trifluoromethylpyridine derivatives, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of these compounds are expected to continue to grow in the future .

Properties

IUPAC Name

2-[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)5-3-4(1-2-11)12-13-6(5)14/h3H,1H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJHOVVSZMQJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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